molecular formula C12H10O3S B12064753 5-(3-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid

5-(3-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid

Cat. No.: B12064753
M. Wt: 234.27 g/mol
InChI Key: ODUTYMPXYATQQZ-UHFFFAOYSA-N
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Description

5-(3-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 5-(3-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with different carbonyl compounds under specific conditions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed C-H arylation of thiophenes has been reported to be an efficient method for producing various thiophene derivatives .

Properties

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

5-[3-(hydroxymethyl)phenyl]thiophene-3-carboxylic acid

InChI

InChI=1S/C12H10O3S/c13-6-8-2-1-3-9(4-8)11-5-10(7-16-11)12(14)15/h1-5,7,13H,6H2,(H,14,15)

InChI Key

ODUTYMPXYATQQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CS2)C(=O)O)CO

Origin of Product

United States

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